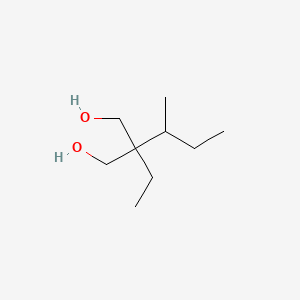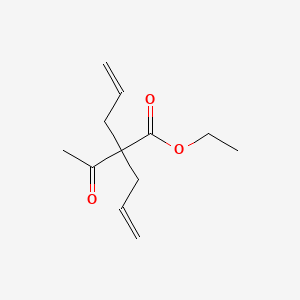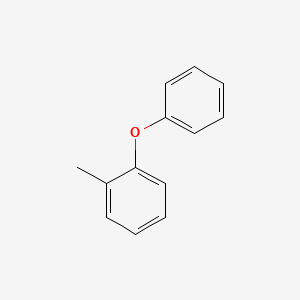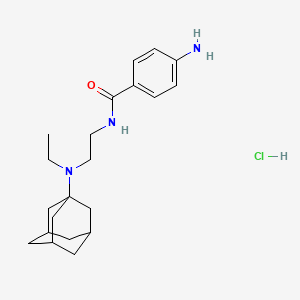
Benzamide, 2-((2-butoxyethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-((2-butoxyethyl)amino)-: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-butoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-((2-butoxyethyl)amino)- typically involves the reaction of benzoyl chloride with 2-butoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: Benzoyl chloride and 2-butoxyethylamine.
Conditions: The reaction is performed in an organic solvent like dichloromethane at room temperature.
Procedure: Benzoyl chloride is added dropwise to a solution of 2-butoxyethylamine and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of Benzamide, 2-((2-butoxyethyl)amino)- can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-((2-butoxyethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-substituted benzamides.
Scientific Research Applications
Chemistry: Benzamide, 2-((2-butoxyethyl)amino)- is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure can be modified to enhance its binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with specific enzymes and receptors makes it a potential lead compound for drug discovery.
Industry: Benzamide, 2-((2-butoxyethyl)amino)- is used in the production of polymers and resins. Its incorporation into polymer chains can improve the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-((2-butoxyethyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzamide core.
Comparison with Similar Compounds
Benzamide: The parent compound, which lacks the 2-butoxyethyl substituent.
2-Aminobenzamide: A derivative with an amino group at the 2-position.
N-Butylbenzamide: A derivative with a butyl group attached to the amide nitrogen.
Comparison: Benzamide, 2-((2-butoxyethyl)amino)- is unique due to the presence of the 2-butoxyethyl group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s solubility in organic solvents and can influence its reactivity and binding affinity to biological targets. Compared to other benzamide derivatives, Benzamide, 2-((2-butoxyethyl)amino)- offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
101820-64-8 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(2-butoxyethylamino)benzamide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-9-17-10-8-15-12-7-5-4-6-11(12)13(14)16/h4-7,15H,2-3,8-10H2,1H3,(H2,14,16) |
InChI Key |
WIFUNPSFTQIUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCNC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


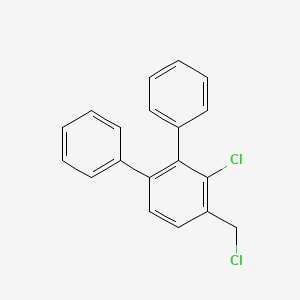
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
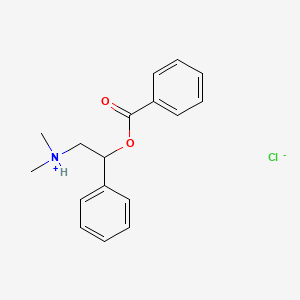
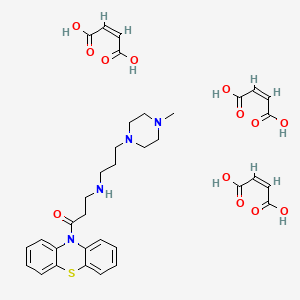

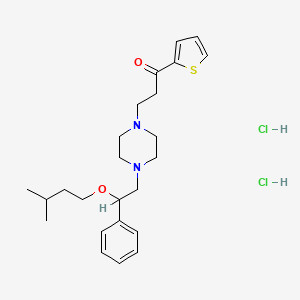
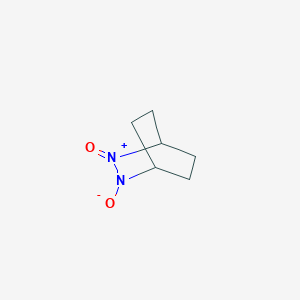
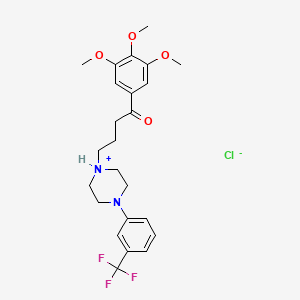
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
